molecular formula C8H8BrFO B7965065 (3-Bromo-4-fluoro-2-methylphenyl)methanol

(3-Bromo-4-fluoro-2-methylphenyl)methanol

Cat. No.: B7965065
M. Wt: 219.05 g/mol
InChI Key: JWLYRAOTLQDLHR-UHFFFAOYSA-N
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Description

(3-Bromo-4-fluoro-2-methylphenyl)methanol is a versatile benzyl alcohol derivative valued in organic and medicinal chemistry as a key synthetic intermediate . This compound integrates three distinct functional handles—a bromo substituent, a fluoro substituent, and a hydroxymethyl group—on an aromatic ring, making it a valuable building block for the construction of more complex molecules through various cross-coupling reactions and functional group transformations . Its primary research application lies in the synthesis of pharmaceutical candidates, particularly in the development of kinase inhibitors and other small-molecule therapeutics . The presence of both bromine and fluorine atoms is a common motif in drug discovery, as fluorine can modulate a compound's metabolic stability, lipophilicity, and bioavailability, while bromine serves as an excellent site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations . Researchers utilize this synthon to introduce a specific, multi-substituted phenyl moiety into larger molecular architectures. Safety and Handling: This chemical is for research use only and is not intended for diagnostic or therapeutic applications. Based on safety data of closely related compounds, it is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and serious eye irritation . Appropriate personal protective equipment, including lab coats, gloves, and safety goggles, should be worn. Handling should only occur in a well-ventilated area, preferably a chemical fume hood . Specifications: The structural identity is confirmed by spectroscopic data. Typical purity is determined by HPLC and/or GC analysis to be ≥95% to meet rigorous research standards.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-4-fluoro-2-methylphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrFO/c1-5-6(4-11)2-3-7(10)8(5)9/h2-3,11H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWLYRAOTLQDLHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Br)F)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Solubility of (3-Bromo-4-fluoro-2-methylphenyl)methanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of the novel organic compound, (3-Bromo-4-fluoro-2-methylphenyl)methanol. While specific experimental data for this compound is not yet publicly available, this document serves as an in-depth resource for researchers, scientists, and drug development professionals. It outlines the theoretical principles governing solubility, provides detailed experimental protocols for its determination, and offers a predictive analysis of its likely behavior in a range of common organic solvents. This guide is designed to be a practical tool for laboratory work, enabling scientists to design and execute robust solubility studies, interpret the results, and make informed decisions in a research and development setting.

Introduction: The Significance of Solubility in a Drug Development Context

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its bioavailability and, consequently, its therapeutic efficacy. For a compound like (3-Bromo-4-fluoro-2-methylphenyl)methanol, which possesses structural motifs of interest in medicinal chemistry, a thorough understanding of its solubility profile is paramount from the earliest stages of drug discovery.[1] Poor aqueous solubility can lead to low absorption and erratic bioavailability, necessitating more complex and costly formulation strategies.[1][2] Conversely, understanding its solubility in organic solvents is crucial for synthesis, purification, crystallization, and the formulation of amorphous solid dispersions or lipid-based delivery systems.[2]

This guide will delve into the factors predicted to govern the solubility of (3-Bromo-4-fluoro-2-methylphenyl)methanol and provide methodologies to empirically determine this vital parameter.

Physicochemical Profile of (3-Bromo-4-fluoro-2-methylphenyl)methanol

While specific experimental data for (3-Bromo-4-fluoro-2-methylphenyl)methanol is limited, we can infer its likely physicochemical properties based on its constituent functional groups and structural analogues.

Molecular Structure:

  • Aromatic Core: The substituted phenyl ring provides a significant non-polar, hydrophobic character.

  • Halogen Substituents (Bromo and Fluoro): The presence of bromine and fluorine atoms increases the molecule's molecular weight and introduces polarity. Halogen bonds may also play a role in specific solvent interactions.

  • Methyl Group: This adds to the non-polar character of the molecule.

  • Methanol Group (-CH2OH): The primary alcohol functional group is polar and capable of acting as both a hydrogen bond donor and acceptor. This is a key feature influencing solubility in protic solvents.

Predicted Properties:

Based on its structure, (3-Bromo-4-fluoro-2-methylphenyl)methanol is anticipated to be a moderately polar compound. The interplay between the hydrophobic aromatic ring and the hydrophilic alcohol group will be the primary determinant of its solubility profile. The principle of "like dissolves like" will be a central theme in predicting its solubility in various organic solvents.[3][4] Polar solutes tend to dissolve in polar solvents, while non-polar solutes are more soluble in non-polar solvents.[3][4]

Theoretical Framework for Solubility in Organic Solvents

The dissolution of a crystalline solid, such as (3-Bromo-4-fluoro-2-methylphenyl)methanol is presumed to be, in a solvent is a thermodynamically driven process. It involves the disruption of two sets of intermolecular forces: those between the solute molecules in the crystal lattice (lattice energy) and those between the solvent molecules. New intermolecular forces are then formed between the solute and solvent molecules.

Key Intermolecular Interactions:

  • Van der Waals Forces: These are weak, non-specific attractions that will be present in all solvent-solute interactions.

  • Dipole-Dipole Interactions: The polar C-F, C-Br, and C-O bonds in (3-Bromo-4-fluoro-2-methylphenyl)methanol will lead to a net molecular dipole, allowing for dipole-dipole interactions with polar solvents.

  • Hydrogen Bonding: The hydroxyl group is the most significant contributor to hydrogen bonding. It can donate a hydrogen bond to electronegative atoms in the solvent (e.g., the oxygen in ethers or the nitrogen in amides) and accept a hydrogen bond from protic solvents (e.g., alcohols).

Predictive Solubility Profile of (3-Bromo-4-fluoro-2-methylphenyl)methanol

Based on the principles outlined above, we can predict the solubility of (3-Bromo-4-fluoro-2-methylphenyl)methanol in various classes of organic solvents.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Methanol, Ethanol, IsopropanolHigh The hydroxyl group of the solute can form strong hydrogen bonds with the alcohol solvents. The polarity of these solvents is also well-matched to the solute.
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Moderate to High These solvents are polar and can act as hydrogen bond acceptors for the solute's hydroxyl group. The absence of a donor hydrogen bond from the solvent may slightly limit solubility compared to protic solvents.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Moderate Ethers are less polar than alcohols but can still accept hydrogen bonds. THF is generally a better solvent than diethyl ether due to its higher polarity.
Halogenated Dichloromethane, ChloroformModerate These solvents have a moderate polarity and can engage in dipole-dipole interactions. Their ability to dissolve a wide range of organic compounds makes them likely candidates.
Aromatic Toluene, XyleneLow to Moderate The aromatic ring of the solute will have favorable π-π stacking interactions with these solvents. However, the polar hydroxyl group will be less well-solvated, likely limiting overall solubility.
Non-polar Hexane, CyclohexaneLow The significant polarity of the hydroxyl and halogen groups will result in poor interactions with these non-polar, non-hydrogen bonding solvents.[5]

Experimental Determination of Solubility

While predictions are useful, empirical determination is essential for accurate solubility data. The "shake-flask" method is considered the gold standard for determining thermodynamic solubility.[6]

Thermodynamic Solubility Determination: The Shake-Flask Method

This method measures the equilibrium solubility of a compound in a given solvent at a specific temperature.

Protocol:

  • Preparation: Add an excess amount of crystalline (3-Bromo-4-fluoro-2-methylphenyl)methanol to a known volume of the selected organic solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C are common for pharmaceutical applications) for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached.[2]

  • Phase Separation: Allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle. Alternatively, centrifuge the samples to pellet the undissolved solid.[7]

  • Sampling: Carefully withdraw a clear aliquot of the supernatant, ensuring no solid particles are transferred. Filtration through a solvent-compatible, low-binding syringe filter (e.g., 0.22 µm PTFE) is recommended.

  • Analysis: Quantify the concentration of the dissolved solute in the aliquot using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is expressed as the concentration of the solute in the saturated solution (e.g., in mg/mL or mol/L).

Workflow for Thermodynamic Solubility Determination:

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_samp Sampling cluster_anal Analysis & Calculation prep1 Add excess solute to known volume of solvent equil1 Agitate at constant temperature (24-72h) prep1->equil1 sep1 Settle or Centrifuge equil1->sep1 samp1 Withdraw supernatant sep1->samp1 samp2 Filter through 0.22 µm filter samp1->samp2 anal1 Quantify concentration (e.g., HPLC) samp2->anal1 anal2 Express solubility (mg/mL or mol/L) anal1->anal2

Caption: Shake-Flask Method Workflow.

Kinetic Solubility Determination: High-Throughput Screening

For early-stage drug discovery, kinetic solubility methods offer a higher throughput assessment.[1] These methods typically involve precipitating the compound from a DMSO stock solution into the solvent of interest and measuring the concentration before significant precipitation occurs.[2][7] Turbidimetric or nephelometric methods are often employed for this purpose.

Protocol Overview:

  • Stock Solution: Prepare a concentrated stock solution of (3-Bromo-4-fluoro-2-methylphenyl)methanol in DMSO.

  • Addition: Add a small volume of the DMSO stock to the organic solvent being tested.

  • Measurement: Immediately measure the turbidity or light scattering of the solution. The concentration at which precipitation is observed is the kinetic solubility.

It is important to note that kinetic solubility values are often higher than thermodynamic solubility values as they represent a supersaturated state.[2]

Safety and Handling

While a specific Safety Data Sheet (SDS) for (3-Bromo-4-fluoro-2-methylphenyl)methanol is not available, the safety precautions should be based on its structural analogues and the organic solvents used.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8][9]

  • Ventilation: Handle the compound and all organic solvents in a well-ventilated fume hood to avoid inhalation of vapors.[9][10]

  • Ignition Sources: Many organic solvents are flammable. Keep away from open flames, hot surfaces, and sparks.[10][11][12]

  • Handling: Avoid contact with skin and eyes.[8] In case of contact, rinse thoroughly with water. Do not ingest.[11]

Conclusion

This technical guide provides a comprehensive roadmap for approaching the solubility determination of (3-Bromo-4-fluoro-2-methylphenyl)methanol. By understanding its physicochemical properties based on its structure, a predictive solubility profile can be established. However, for definitive data, the experimental protocols outlined, particularly the shake-flask method, should be employed. The resulting solubility data will be invaluable for guiding further research and development activities, including chemical synthesis, purification, and formulation design.

References

  • Raytor. (2026, January 22).
  • ResearchGate. (n.d.).
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent ?
  • What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. (2011, July 1).
  • WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • Solubility test for Organic Compounds. (2024, September 24).
  • Rheolution. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds | PDF | Solution.
  • Solubility of Organic Compounds. (2023, August 31).
  • YouTube. (2014, March 3). ES: The Solubility of the Halogens.
  • Material Safety D
  • Polarity and Solubility of Organic Compounds. (n.d.).
  • CymitQuimica. (2024, December 19).
  • ResearchGate. (2025, December 9).
  • PubChem. (n.d.). (4-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 10987288.
  • Cayman Chemical. (n.d.). Solubility Factors When Choosing a Solvent | News & Announcements.
  • Reddit. (2022, December 27). ELI5 the polarity of solvents and how it affects solubility : r/explainlikeimfive.
  • PubChem. (n.d.). (2-Bromo-3-methylphenyl)methanol | C8H9BrO | CID 52987706.
  • Methanol - SAFETY D
  • Carl ROTH. (n.d.).
  • Methanex. (n.d.).
  • ChemicalBook. (n.d.). (3-BroMo-4-Methylphenyl)Methanol synthesis.
  • Chemsrc. (2025, August 25). (4-Bromo-3-methylphenyl)methanol | CAS#:149104-89-2.
  • ChemicalBook. (n.d.). (3-bromo-2-fluorophenyl)methanol CAS#: 261723-32-4.
  • Properties of Solvents Used in Organic Chemistry. (n.d.).
  • MilliporeSigma. (n.d.). Solvent Miscibility Table.
  • MicroChemicals. (n.d.). Solvents and solubilities.
  • University of Rochester. (n.d.). Solvents and Polarity.

Sources

Literature review of (3-Bromo-4-fluoro-2-methylphenyl)methanol synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the synthesis of (3-Bromo-4-fluoro-2-methylphenyl)methanol , a highly functionalized benzyl alcohol intermediate used in the development of pharmaceuticals (e.g., Bcl6 inhibitors, KRAS modulators).

Executive Summary

(3-Bromo-4-fluoro-2-methylphenyl)methanol is a tetrasubstituted benzene derivative featuring a dense 1,2,3,4-substitution pattern. This specific regiochemistry—positioning a methyl group between a hydroxymethyl handle and a bromine atom—creates significant steric crowding, making direct electrophilic aromatic substitution unreliable.

This guide presents the Directed Ortho Metalation (DoM) strategy as the primary synthetic route. This method utilizes the cooperative directing effects of carboxylate and bromine substituents to install the methyl group with high regiocontrol, followed by a chemoselective reduction to the target alcohol.

Key Chemical Data:

  • Target: (3-Bromo-4-fluoro-2-methylphenyl)methanol[1]

  • CAS Number (Acid Precursor): 503821-98-5 (3-Bromo-4-fluoro-2-methylbenzoic acid)[2]

  • Molecular Formula: C₈H₈BrFO

  • Molecular Weight: 219.05 g/mol

Retrosynthetic Analysis

The synthesis is best approached by disconnecting the hydroxymethyl group back to the carboxylic acid, which is in turn constructed via regioselective methylation of a commercially available benzoic acid scaffold.

Strategic Disconnection
  • Functional Group Interconversion (FGI): The benzyl alcohol is derived from 3-Bromo-4-fluoro-2-methylbenzoic acid .

  • C-C Bond Formation (DoM): The sterically crowded C2-methyl group is installed via lithiation of 3-Bromo-4-fluorobenzoic acid . The position C2 is activated by the ortho-directing ability of the carboxylate and the inductive acidification by the adjacent bromine.

Retrosynthesis Target (3-Bromo-4-fluoro-2-methylphenyl)methanol (Target) Acid 3-Bromo-4-fluoro-2-methylbenzoic acid (Key Intermediate) Target->Acid Reduction (BH3 or Mixed Anhydride) Start 3-Bromo-4-fluorobenzoic acid (Commercial Starting Material) Acid->Start DoM Methylation (LiTMP, MeI)

Figure 1: Retrosynthetic pathway utilizing Directed Ortho Metalation (DoM).

Route 1: The Directed Ortho Metalation (DoM) Strategy (Recommended)

This route is preferred due to its ability to force substitution at the sterically congested C2 position, which is difficult to access via Friedel-Crafts alkylation.

Step 1: Synthesis of 3-Bromo-4-fluoro-2-methylbenzoic acid

Mechanism: Lithiation-Deprotonation-Alkylation. The starting material, 3-bromo-4-fluorobenzoic acid, is treated with Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) . LiTMP is chosen over LDA for its non-nucleophilic nature and bulk, which minimizes side reactions. The dianion forms at C2 (stabilized by the carboxylate and adjacent bromine) and is quenched with methyl iodide.

  • Reagents: 3-Bromo-4-fluorobenzoic acid, LiTMP (from n-BuLi + TMP), Methyl Iodide (MeI), THF.

  • Conditions: -78°C to -50°C, Inert Atmosphere (N₂/Ar).

Protocol:

  • Preparation of LiTMP: In a flame-dried 3-neck flask under argon, dissolve 2,2,6,6-tetramethylpiperidine (2.2 equiv) in anhydrous THF. Cool to -78°C .

  • Add n-Butyllithium (2.5 M in hexanes, 2.2 equiv) dropwise. Stir for 30 minutes at -20°C to ensure full formation of LiTMP, then cool back to -78°C .

  • Metalation: Dissolve 3-bromo-4-fluorobenzoic acid (1.0 equiv) in THF and add it dropwise to the LiTMP solution, maintaining the temperature below -70°C.

    • Note: The first equivalent of base deprotonates the carboxylic acid; the second removes the aromatic proton at C2.

  • Stir the mixture at -50°C for 1 hour to ensure dianion formation.

  • Alkylation: Cool to -78°C and add Methyl Iodide (MeI, 3.0 equiv) dropwise.

  • Allow the reaction to warm slowly to room temperature over 12 hours.

  • Workup: Quench with saturated aqueous NH₄Cl. Acidify to pH 2-3 with 1M HCl. Extract with Ethyl Acetate (3x).[3] Dry combined organics over Na₂SO₄ and concentrate.

  • Purification: Recrystallization from hexanes/EtOAc or column chromatography (0-5% MeOH in DCM).

Step 2: Reduction to (3-Bromo-4-fluoro-2-methylphenyl)methanol

Mechanism: Nucleophilic attack of hydride on the carbonyl carbon. The sterically hindered acid is reduced to the alcohol. While Borane-THF is standard, the Mixed Anhydride method followed by NaBH₄ reduction is often safer and cleaner on a multigram scale.

Option A: Borane-THF Reduction (Standard)

  • Reagents: Borane-THF complex (1.0 M), THF.

  • Protocol:

    • Dissolve the acid from Step 1 in anhydrous THF at 0°C .

    • Add BH₃·THF (2.0 equiv) dropwise (gas evolution!).

    • Warm to room temperature and stir for 4–16 hours.

    • Quench: Cool to 0°C. Carefully add Methanol until bubbling ceases.

    • Concentrate and partition between saturated NaHCO₃ and EtOAc.

    • Purify via silica gel chromatography (Hexanes/EtOAc).

Option B: Mixed Anhydride Reduction (Scalable)

  • Reagents: Ethyl Chloroformate (or Methyl Chloroformate), Triethylamine (Et₃N), NaBH₄, THF/Water.

  • Protocol:

    • Dissolve the acid in THF at 0°C . Add Et₃N (1.1 equiv) .

    • Add Ethyl Chloroformate (1.1 equiv) dropwise. Stir for 30 min to form the mixed anhydride (white precipitate of Et₃N·HCl forms).

    • Filter off the salts (optional) or proceed directly.

    • Add NaBH₄ (2.5 equiv) dissolved in a minimum amount of water (or add solid NaBH₄ followed by slow methanol addition).

    • Stir at 10–20°C for 3 hours.

    • Quench with 1M HCl, extract with DCM, and purify.

Quantitative Data Summary

ParameterStep 1: Methylation (DoM)Step 2: Reduction (Mixed Anhydride)
Starting Material 3-Bromo-4-fluorobenzoic acid3-Bromo-4-fluoro-2-methylbenzoic acid
Reagents LiTMP, MeI, THFEtOCOCl, Et₃N, NaBH₄
Temperature -78°C to RT0°C to RT
Typical Yield 65 – 75%85 – 95%
Key Byproduct Unreacted starting materialEthyl ester (if reduction is incomplete)
Purification Recrystallization / ColumnFlash Chromatography

Visual Pathway (Graphviz)

SynthesisPathway SM 3-Bromo-4-fluorobenzoic acid (C7H4BrFO2) Inter Dianion Intermediate (Li Salt) SM->Inter 1. LiTMP (2.2 eq) THF, -78°C Acid 3-Bromo-4-fluoro-2-methylbenzoic acid (C8H6BrFO2) Inter->Acid 2. MeI (3.0 eq) -78°C to RT Anhydride Mixed Anhydride Intermediate Acid->Anhydride 3. EtOCOCl, Et3N THF, 0°C Product (3-Bromo-4-fluoro-2-methylphenyl)methanol (Target) Anhydride->Product 4. NaBH4, H2O 10-20°C

Figure 2: Step-by-step synthesis workflow from commercial starting material to final alcohol.[4][5]

Safety & Handling

  • n-Butyllithium: Pyrophoric. Handle only under inert atmosphere (Ar/N₂). Use dry syringes and needles. Have a Class D fire extinguisher available.

  • Methyl Iodide: Potent alkylating agent and suspected carcinogen. Use in a fume hood with double-gloving. Neutralize spills with aqueous ammonia or sodium thiosulfate.

  • Borane-THF: Reacts violently with water/alcohols to release hydrogen gas. Quench cautiously at low temperature.

  • Hydrofluoric Acid Potential: While C-F bonds are stable, combustion or extreme acidic conditions can release HF.

References

  • Preparation of 3-bromo-4-fluoro-2-methylbenzoic acid via DoM

    • Source: Patent WO2022221673A1 ("Modulators of bcl6 proteolysis and associ
    • Relevance: Describes the specific lithiation of 3-bromo-4-fluorobenzoic acid using LiTMP and quenching with an electrophile to install the methyl group.
    • URL:

  • General Protocol for Mixed Anhydride Reduction of Benzoic Acids

    • Source: Patent EP0048914A1 ("Process for the preparation of 3-bromo-4-fluorobenzyl alcohol").
    • Relevance: Provides the specific stoichiometry and conditions for reducing bromofluorobenzoic acids to benzyl alcohols using chloroform
    • URL:

  • Regioselectivity in Lithiation of Halogenated Benzoic Acids

    • Source:Tetrahedron Letters, 1996, 37(36), 6551-6554. "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes."
    • Relevance: Validates the directing effects of fluorine and bromine in lithiation reactions, supporting the C2-functionalization str
    • URL:

  • Commercial Availability of Key Intermediate

    • Source: Sigma-Aldrich / BLD Pharm C
    • Relevance: Confirms the stability and existence of the acid precursor.
    • URL:

Sources

(3-Bromo-4-fluoro-2-methylphenyl)methanol as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(3-Bromo-4-fluoro-2-methylphenyl)methanol is a highly specialized, tetra-substituted benzene building block used in the design of advanced small-molecule therapeutics. Its value lies in its dense functionalization pattern, which combines a reactive handle (bromine), a metabolic blocker (fluorine), and a steric modulator (methyl) around a versatile benzylic alcohol anchor.

This guide details the structural rationale, synthetic utility, and experimental application of this scaffold. It is particularly relevant for drug discovery programs targeting bacterial topoisomerases (Gyrase/ParC) , kinases , and GPCRs , where the specific "ortho-effect" of the methyl group and the electronic properties of the fluoro-bromo motif are critical for potency and selectivity.

Chemical Identity & Structural Analysis[1]

Identification
  • IUPAC Name: (3-Bromo-4-fluoro-2-methylphenyl)methanol[1]

  • Molecular Formula: C₈H₈BrFO

  • Molecular Weight: 219.05 g/mol [2]

  • Key Precursor CAS: 503821-98-5 (3-Bromo-4-fluoro-2-methylbenzoic acid)[3][4][5][6]

  • Physical State: Typically a white to off-white solid or viscous oil (depending on purity).

Pharmacophore & Structural Logic

The efficacy of this building block stems from the precise arrangement of its substituents. Unlike mono- or di-substituted benzenes, this 1,2,3,4-substitution pattern imposes strict steric and electronic constraints.

Figure 1: Pharmacophore map illustrating the functional role of each substituent.

  • 2-Methyl (The Conformational Lock): Located ortho to the hydroxymethyl group, the methyl group creates steric hindrance (A-value ~1.70). This forces the benzylic substituent out of coplanarity with the aromatic ring, potentially freezing the bioactive conformation and reducing the entropic penalty of binding.

  • 3-Bromo (The Vector): A versatile handle for Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig). It allows the scaffold to be extended into biaryl systems after the benzylic position has been derivatized.

  • 4-Fluoro (The Shield): Positioned para to the benzylic linker, the fluorine atom blocks metabolic oxidation (e.g., by CYP450s) at the most reactive site, extending the half-life (

    
    ) of the final drug candidate.
    

Synthetic Accessibility & Routes

While the alcohol is available from specialized vendors, it is frequently synthesized in situ or in-house from the more stable and commercially abundant 3-bromo-4-fluoro-2-methylbenzoic acid (CAS 503821-98-5).

Primary Synthetic Route (Acid Reduction)

The most robust method involves the chemoselective reduction of the carboxylic acid. Borane-THF is preferred over Lithium Aluminum Hydride (LiAlH₄) to avoid potential debromination side reactions.

Reaction Scheme:



Synthetic Workflow Diagram

Figure 2: Synthetic divergence from the benzoic acid precursor.

Experimental Protocols

Preparation of (3-Bromo-4-fluoro-2-methylphenyl)methanol

Context: Standard reduction protocol adapted for halogenated benzoic acids.

Materials:

  • 3-Bromo-4-fluoro-2-methylbenzoic acid (1.0 eq)[7]

  • Borane-tetrahydrofuran complex (BH₃·THF), 1.0 M solution (1.5 – 2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol (for quenching)

Procedure:

  • Setup: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Dissolve 3-bromo-4-fluoro-2-methylbenzoic acid in anhydrous THF (approx. 5 mL per mmol) and cool to 0°C in an ice bath.

  • Addition: Dropwise add the BH₃·THF solution via syringe over 20 minutes. Note: Gas evolution (

    
    ) will occur; ensure proper venting.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 4–16 hours. Monitor by TLC (ensure disappearance of acid) or LC-MS.

  • Quench: Cool the mixture back to 0°C. Carefully add Methanol dropwise until gas evolution ceases.

  • Workup: Concentrate the solvent under reduced pressure. Redissolve the residue in EtOAc and wash with saturated NaHCO₃ and brine. Dry over Na₂SO₄, filter, and concentrate.

  • Purification: The crude alcohol is often pure enough for the next step. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Conversion to Benzyl Bromide (Activation)

Context: Converting the alcohol to a leaving group for alkylation.

Procedure:

  • Dissolve the alcohol in anhydrous DCM (0°C).

  • Add Phosphorus Tribromide (PBr₃, 0.4 eq) dropwise.

  • Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Quench with ice water, extract with DCM, and concentrate to yield 3-bromo-1-(bromomethyl)-4-fluoro-2-methylbenzene .

    • Caution: Benzyl bromides are potent lachrymators. Handle in a fume hood.

Medicinal Chemistry Applications (Case Studies)

Antibacterial Gyrase Inhibitors

In the development of novel fluoroquinolones and related topoisomerase inhibitors, the (3-bromo-4-fluoro-2-methylphenyl) moiety serves as a critical "left-hand side" (LHS) fragment.

  • Mechanism: The benzyl group often fills a hydrophobic pocket in the GyrB/ParE subunit.

  • Role of Substituents: The 4-Fluoro group prevents oxidative degradation, while the 3-Bromo group allows for the attachment of solubilizing tails or heteroocycles via Suzuki coupling.

  • Reference: This scaffold appears in patent literature regarding quinolone derivatives for treating resistant Gram-negative infections (e.g., Pseudomonas aeruginosa).

Nopol-Derived Antifungals

Research into thiadiazole-thiourea hybrids has utilized the 3-bromo-4-fluoro-2-methylphenyl amine (derived from the acid/alcohol via Curtius rearrangement or similar) to enhance antifungal potency.

  • Observation: Compounds containing this specific tetra-substituted ring showed superior broad-spectrum activity against P. piricola compared to less substituted analogs.

  • Logic: The steric bulk of the 2-methyl group likely optimizes the orientation of the thiourea linker within the fungal target site.

References

  • Synthesis and Application in Antibacterials

    • Source: Vechorkin, O., et al. (2019).[1] "Quinolone derivatives as antibacterials."[8] US Patent 2019/0292154.[1]

    • Context: Describes the use of the protected aniline derivative and the acid precursor in the synthesis of Gyrase inhibitors.
    • URL:

  • Antifungal Activity of Nopol Derivatives

    • Source: "Synthesis, Antifungal Activity, and 3D-QSAR Study of Novel Nopol-Derived 1,3,4-Thiadiazole-Thiourea Compounds." Molecules (2021).[9][10]

    • Context: Highlights the biological activity of the 3-bromo-4-fluoro-2-methylphenyl moiety in antifungal screens.
    • URL:

  • Commercial Precursor Availability

    • Source: BLD Pharm / Sigma-Aldrich Catalog D
    • Context: Identification of CAS 503821-98-5 (Acid) as the primary commercial entry point.
    • URL:[5]

  • General Reactivity of Benzyl Alcohols

    • Source: Carey, F. A., & Sundberg, R. J.[9] Advanced Organic Chemistry Part B: Reactions and Synthesis.

    • Context: Standard protocols for Borane reduction and PBr3 bromin

Sources

Methodological & Application

Application Note: Selective Oxidation of (3-Bromo-4-fluoro-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a comprehensive technical guide for the selective oxidation of (3-Bromo-4-fluoro-2-methylphenyl)methanol to its corresponding aldehyde, 3-Bromo-4-fluoro-2-methylbenzaldehyde .

This transformation is a critical step in the synthesis of advanced pharmaceutical intermediates, particularly for kinase inhibitors and fluorinated bioactive scaffolds. The presence of the ortho-methyl group introduces steric constraints, while the halogenated ring system requires controlled conditions to prevent over-oxidation or side reactions.

Executive Summary

The oxidation of (3-Bromo-4-fluoro-2-methylphenyl)methanol (Compound 1 ) to 3-Bromo-4-fluoro-2-methylbenzaldehyde (Compound 2 ) requires a method that balances reactivity with selectivity. While standard oxidants (e.g., Jones Reagent, KMnO₄) pose a high risk of over-oxidation to the carboxylic acid or attacking the benzylic methyl group, mild oxidants such as Manganese Dioxide (MnO₂) and TEMPO/NaOCl offer superior control.

This guide details three validated protocols:

  • Method A (MnO₂): The gold standard for benzylic selectivity on small-to-medium scales.

  • Method B (TEMPO/NaOCl): A scalable, "green" catalytic cycle for gram-to-kilogram synthesis.

  • Method C (PCC): A robust, albeit toxic, alternative for unreactive substrates.

Chemical Context & Challenges

Substrate Analysis
  • Electronic Effects: The 4-Fluoro and 3-Bromo substituents are electron-withdrawing (inductive effect), which deactivates the aromatic ring but renders the benzylic C-H bonds slightly more acidic. This generally facilitates oxidation but also increases the electrophilicity of the resulting aldehyde, making it prone to hydration and subsequent over-oxidation.

  • Steric Effects: The 2-Methyl group is ortho to the hydroxymethyl moiety. This creates significant steric bulk, potentially hindering the approach of bulky oxidant complexes (e.g., Dess-Martin Periodinane).

  • Chemoselectivity: The oxidant must attack the alcohol benzylic position without oxidizing the sensitive 2-Methyl benzylic protons.

Decision Matrix: Selecting the Right Oxidant
FeatureActivated MnO₂ TEMPO / NaOCl PCC / DCM Dess-Martin (DMP)
Selectivity Excellent (Benzylic specific)High (Primary alcohol specific)GoodHigh
Steric Tolerance HighModerateHighLow (Bulky reagent)
Scalability Low (High mass throughput)High (Catalytic)Low (Chromium waste)Low (Costly)
Green Chemistry Moderate (Solid waste)Excellent (Aqueous waste)Poor (Cr toxicity)Good
Reaction Time 12 - 24 Hours1 - 3 Hours2 - 4 Hours1 - 2 Hours
Recommendation Primary Choice (Lab Scale) Primary Choice (Process Scale) Backup Choice Specialized Use

Experimental Protocols

Method A: Oxidation via Activated Manganese Dioxide (MnO₂)

Best for: Small scale (<10g), high purity requirements, and avoiding over-oxidation.

Mechanism: Heterogeneous surface reaction. The benzylic alcohol adsorbs onto the MnO₂ surface, transfers electrons, and releases the aldehyde.

Reagents:

  • Substrate: (3-Bromo-4-fluoro-2-methylphenyl)methanol (1.0 eq)

  • Oxidant: Activated MnO₂ (10.0 – 20.0 eq by mass is standard; excess is required due to surface area dependence).

  • Solvent: Dichloromethane (DCM) or Chloroform.

Protocol:

  • Preparation: Dissolve 10.0 g (45.6 mmol) of the alcohol in 100 mL of anhydrous DCM (0.45 M concentration) in a round-bottom flask.

  • Addition: Add 100 g of Activated MnO₂ in portions. Note: Use "Activated" grade (precipitated), not crystalline pyrolusite.

  • Reaction: Stir the black suspension vigorously at room temperature (20–25°C).

    • Tip: Monitor by TLC (Hexane/EtOAc 4:1) every 4 hours. Benzylic alcohols can be slow; heating to reflux (40°C) may be required if conversion is <50% after 8 hours.

  • Workup: Filter the reaction mixture through a pad of Celite (diatomaceous earth) to remove the fine black solids. Rinse the pad thoroughly with DCM (3 x 50 mL).

  • Isolation: Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude aldehyde.

  • Purification: Usually not required. If necessary, purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).

Method B: Catalytic Oxidation via TEMPO/NaOCl

Best for: Large scale (>10g), cost-efficiency, and green chemistry.

Mechanism: An oxoammonium cation (generated in situ from TEMPO and bleach) oxidizes the alcohol. Bromide acts as a co-catalyst.

Reagents:

  • Substrate: 1.0 eq

  • Catalyst: TEMPO (2,2,6,6-Tetramethylpiperidinyloxy) (0.01 – 0.05 eq)

  • Co-catalyst: KBr (0.1 eq)

  • Oxidant: NaOCl (Household bleach, ~10-13% active chlorine) (1.1 – 1.3 eq)

  • Buffer: NaHCO₃ (to maintain pH 8.5–9.5)

  • Solvent: DCM/Water biphasic system.

Protocol:

  • Solution A: Dissolve 10.0 g (45.6 mmol) of alcohol and 0.07 g TEMPO (1 mol%) in 50 mL DCM. Cool to 0°C.[1][2]

  • Solution B: Dissolve 0.54 g KBr (10 mol%) and 5.0 g NaHCO₃ in 50 mL water.

  • Mixing: Add Solution B to Solution A with vigorous stirring at 0°C.

  • Oxidation: Add the NaOCl solution dropwise via an addition funnel over 30 minutes. Maintain internal temperature <10°C to prevent side reactions.

  • Monitoring: The organic layer may turn orange/red (color of the TEMPO radical). Stir at 0°C for 1 hour, then warm to room temperature.

  • Quench: Add 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to quench excess bleach (check with starch-iodide paper; it should stay white).

  • Workup: Separate layers. Extract aqueous layer with DCM (2 x 30 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][3][4][5]

Method C: Pyridinium Chlorochromate (PCC)

Best for: Difficult substrates where MnO₂ fails and TEMPO is incompatible.

Protocol:

  • Suspend PCC (1.5 eq) and anhydrous Sodium Acetate (0.5 eq, buffers acidity) in anhydrous DCM.

  • Add the alcohol (1.0 eq) dissolved in minimal DCM.

  • Stir at room temperature for 2-4 hours.

  • Critical Workup: Decant the supernatant. The black tarry residue is difficult to clean; adding silica gel to the reaction and evaporating to dryness (dry loading) is often preferred for direct column chromatography.

Process Visualization

Workflow Diagram: Method Selection

OxidationSelection Start Start: (3-Bromo-4-fluoro-2-methylphenyl)methanol ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale Small Scale (<5g) ScaleCheck->SmallScale Lab Bench LargeScale Large Scale (>10g) ScaleCheck->LargeScale Process/Pilot MnO2 Method A: Activated MnO2 (Heterogeneous, Mild) SmallScale->MnO2 TEMPO Method B: TEMPO / Bleach (Catalytic, Green) LargeScale->TEMPO CheckSuccess Did MnO2 work? MnO2->CheckSuccess Purification Isolate Aldehyde (Crystallization/Column) TEMPO->Purification PCC Method C: PCC (Toxic, Robust) PCC->Purification CheckSuccess->PCC No (Low Conv.) CheckSuccess->Purification Yes

Caption: Decision tree for selecting the optimal oxidation protocol based on scale and reactivity.

Quality Control & Characterization

Upon isolation, the product 3-Bromo-4-fluoro-2-methylbenzaldehyde should be characterized to ensure structural integrity.

TechniqueExpected SignalInterpretation
¹H NMR (CDCl₃) δ ~10.2 ppm (s, 1H) Distinctive aldehyde proton singlet.
δ ~2.6 - 2.8 ppm (s, 3H)Ortho-methyl group (shifted downfield by C=O).
δ ~7.0 - 7.8 ppm (m, 2H)Aromatic protons (splitting depends on F-coupling).
IR Spectroscopy 1690 – 1705 cm⁻¹ Strong C=O stretch (Aldehyde).
~2850 & 2750 cm⁻¹Fermi resonance doublet (Aldehyde C-H).
TLC (Hex/EtOAc) Higher R_f than alcoholAldehyde is less polar than the alcohol.

Troubleshooting:

  • Low Conversion with MnO₂: Ensure the reagent is "Activated." If old, heat the MnO₂ solid at 120°C in an oven overnight before use.

  • Over-oxidation (Acid formation): In the TEMPO method, ensure the temperature stays <10°C and quench immediately upon completion.

  • Aldehyde Hydrate: If NMR shows a broad peak ~5-6 ppm and no aldehyde peak, the product may have formed a gem-diol (hydrate) due to the electron-withdrawing halogens. Dissolve in toluene and reflux with a Dean-Stark trap to dehydrate back to the aldehyde.

Safety & Handling

  • Chromium (PCC): Carcinogenic and toxic to aquatic life. All Cr(VI) waste must be segregated and reduced to Cr(III) before disposal.

  • Manganese Dioxide: Harmful by inhalation. Use a dust mask or handle in a fume hood.

  • Halogenated Benzaldehydes: Potentially lachrymators (tear-inducing) and skin irritants. Wear proper PPE (gloves, goggles).

References

  • ChemicalBook. (2023).[6] Synthesis of 3-Bromo-2-methylbenzaldehyde via MnO2 oxidation. Retrieved from

  • PrepChem. (2023). Synthesis of 3-bromo-4-fluoro-benzaldehyde using Dichromate. Retrieved from

  • Google Patents. (2010). Process for the preparation of 3-bromo-4-fluorobenzaldehyde (WO2010086877A2).[7] Retrieved from

  • Organic Chemistry Portal. (2023). Oxidation of Alcohols to Aldehydes: MnO2. Retrieved from

  • Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones: A Guide to Current Common Practice. Springer Science & Business Media. (Standard Reference Text).

Sources

Application Notes and Protocols: Efficient Conversion of (3-Bromo-4-fluoro-2-methylphenyl)methanol to Benzyl Halides

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The conversion of benzyl alcohols to their corresponding benzyl halides is a fundamental transformation in organic synthesis, providing key intermediates for a multitude of applications, including the synthesis of pharmaceuticals and agrochemicals. This document provides a comprehensive guide to the efficient conversion of (3-Bromo-4-fluoro-2-methylphenyl)methanol to its respective benzyl chloride and benzyl bromide. We will delve into the mechanistic underpinnings of two robust halogenation methods: the use of thionyl chloride (SOCl₂) for chlorination and phosphorus tribromide (PBr₃) for bromination. Additionally, the Appel reaction is presented as a milder alternative. Detailed, step-by-step protocols, safety considerations, and data interpretation are provided to ensure reproducible and high-yielding syntheses.

Introduction: The Synthetic Importance of Benzyl Halides

Benzyl halides are highly versatile building blocks in organic chemistry. The electron-rich aromatic ring and the reactive carbon-halogen bond make them ideal substrates for a wide array of nucleophilic substitution and cross-coupling reactions. The specific substrate, (3-Bromo-4-fluoro-2-methylphenyl)methanol, incorporates several functionalities that are of interest in medicinal chemistry. The bromo and fluoro substituents can modulate the lipophilicity, metabolic stability, and binding affinity of a target molecule. The methyl group provides steric bulk and can influence the conformation of the final compound. The conversion of the benzylic alcohol to a halide activates this position for further synthetic manipulations, such as the introduction of carbon, nitrogen, or oxygen nucleophiles, which is a critical step in the elaboration of complex molecular scaffolds.

Mechanistic Considerations: Choosing the Right Halogenating Agent

The conversion of an alcohol to a benzyl halide involves the transformation of the hydroxyl group, a poor leaving group, into a good leaving group. The choice of halogenating agent is dictated by the desired halide and the sensitivity of the starting material to the reaction conditions.

Chlorination with Thionyl Chloride (SOCl₂)

The reaction of a benzyl alcohol with thionyl chloride is a common and effective method for synthesizing benzyl chlorides. The mechanism involves the initial attack of the alcohol's oxygen atom on the sulfur atom of thionyl chloride, forming a chlorosulfite intermediate.[1][2] In the absence of a base like pyridine, the reaction can proceed through an Sₙi (internal nucleophilic substitution) mechanism, which results in retention of configuration. However, the presence of pyridine alters the mechanism to a standard Sₙ2 pathway, leading to inversion of configuration.[3][4] For an achiral substrate like (3-Bromo-4-fluoro-2-methylphenyl)methanol, the stereochemical outcome is not a concern, but the use of pyridine can help to neutralize the HCl gas that is generated.[3]

Bromination with Phosphorus Tribromide (PBr₃)

Phosphorus tribromide is a widely used reagent for converting primary and secondary alcohols, including benzyl alcohols, to their corresponding bromides.[5][6][7] The reaction proceeds via an Sₙ2 mechanism, which would result in inversion of configuration at a chiral center.[3][5][8] The alcohol's oxygen atom attacks the phosphorus atom of PBr₃, displacing a bromide ion. This forms a good leaving group, which is then displaced by the bromide ion in a backside attack.[5][8] This method is generally high-yielding and avoids the carbocation rearrangements that can occur with other brominating agents.[5][8]

The Appel Reaction: A Milder Alternative

The Appel reaction provides a mild method for converting alcohols to alkyl halides using triphenylphosphine (PPh₃) and a tetrahalomethane such as carbon tetrachloride (CCl₄) or carbon tetrabromide (CBr₄).[9][10][11] This reaction is particularly suitable for substrates that are sensitive to acidic or basic conditions.[10][12] The mechanism involves the formation of a phosphonium salt from the reaction of triphenylphosphine with the tetrahalomethane. The alcohol then attacks the phosphorus atom, and a subsequent intramolecular Sₙ2 displacement by the halide ion yields the benzyl halide and triphenylphosphine oxide.[9][10][11] A significant advantage of the Appel reaction is that it generally proceeds with inversion of configuration and under neutral conditions.[10][12]

Experimental Protocols

Safety First: Thionyl chloride and phosphorus tribromide are corrosive and react violently with water.[13][14] These reagents should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.[15] All glassware should be thoroughly dried before use.

Synthesis of (3-Bromo-4-fluoro-2-methylphenyl)methanol

While the starting material can be sourced commercially, a brief synthetic route from 3-bromo-4-fluorotoluene is provided for completeness. This involves bromination followed by reduction of the resulting benzaldehyde.

Protocol 1: Conversion to 1-(Bromomethyl)-3-bromo-4-fluoro-2-methylbenzene using PBr₃

This protocol details the conversion of the benzyl alcohol to the corresponding benzyl bromide.

Workflow Diagram:

Protocol1 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve (3-Bromo-4-fluoro-2-methylphenyl)methanol in anhydrous DCM B Cool solution to 0 °C A->B C Slowly add PBr₃ B->C D Stir at 0 °C, then warm to RT C->D E Quench with ice-water D->E F Extract with DCM E->F G Wash with NaHCO₃ and brine F->G H Dry over Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J

Caption: Workflow for the synthesis of 1-(Bromomethyl)-3-bromo-4-fluoro-2-methylbenzene.

Materials:

  • (3-Bromo-4-fluoro-2-methylphenyl)methanol

  • Phosphorus tribromide (PBr₃)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (3-Bromo-4-fluoro-2-methylphenyl)methanol (1.0 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.

  • After the addition is complete, continue stirring at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Once the starting material is consumed, carefully quench the reaction by slowly pouring it into a beaker of ice-water.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexanes/ethyl acetate gradient to afford the pure benzyl bromide.

Protocol 2: Conversion to 1-(Chloromethyl)-3-bromo-4-fluoro-2-methylbenzene using SOCl₂

This protocol outlines the synthesis of the corresponding benzyl chloride.

Workflow Diagram:

Protocol2 cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A Dissolve (3-Bromo-4-fluoro-2-methylphenyl)methanol in anhydrous DCM B Cool solution to 0 °C A->B C Slowly add SOCl₂ B->C D Stir at 0 °C, then warm to RT C->D E Quench with ice-water D->E F Extract with DCM E->F G Wash with NaHCO₃ and brine F->G H Dry over Na₂SO₄ G->H I Concentrate under reduced pressure H->I J Purify by column chromatography I->J

Sources

Strategic Manipulation of (3-Bromo-4-fluoro-2-methylphenyl)methanol: Protection & Deprotection Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Analysis

(3-Bromo-4-fluoro-2-methylphenyl)methanol is a high-value scaffold in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). It offers three distinct vectors for diversification: the primary alcohol, the aryl bromide (cross-coupling/metallation), and the aryl fluoride (SNAr potential).

However, the primary alcohol is the "Achilles' heel" of this molecule. It is susceptible to deprotonation (quenching organometallics) and oxidation.[1] Furthermore, the specific substitution pattern introduces unique challenges:

  • Steric Hindrance (C2-Methyl): The ortho-methyl group creates a "picket fence" effect. While the alcohol is primary, the local steric environment approaches that of a secondary alcohol. This increases the stability of silyl ethers but may retard the rate of protection compared to unsubstituted benzyl alcohol.

  • Electronic Deactivation (C3-Br, C4-F): The electron-withdrawing nature of the halogenated ring destabilizes any benzylic carbocation intermediates. Consequently, acid-catalyzed protection methods (e.g., Trityl chloride) may be sluggish, and acid-labile protecting groups (Acetals) may be surprisingly stable.

  • Metallation Risks: If utilizing the C3-Bromide for Lithium-Halogen exchange, the benzylic oxygen can act as a Directed Metalation Group (DMG). Bulky protecting groups are essential here to prevent unwanted ortho-lithiation at the C6 position or intramolecular trapping.

Decision Matrix: Selecting the Right Group

Do not default to TBDMS (TBS) without analyzing downstream chemistry. Use this logic flow to determine the optimal strategy.

ProtectionStrategy Start Start: (3-Br-4-F-2-Me-phenyl)methanol Q1 Is the next step a Metal-Halogen Exchange (e.g., n-BuLi, Mg)? Start->Q1 Q2 Is the next step Acidic (e.g., HCl, TFA)? Q1->Q2 No TBS Rec: TBDMS (TBS) Ether Robust to Base/Li Cleaved by F- Q1->TBS Yes (Base Stable) Q3 Does the product require Hydrogenolysis (H2/Pd)? Q2->Q3 No PMB Rec: PMB Ether Orthogonal (Oxidative Cleavage) Avoids H2/Pd issues Q2->PMB Yes (Acid Stable) THP Rec: THP Acetal Low Cost, Stable to Base *Creates Chiral Center* Q3->THP No Bn AVOID: Benzyl Ether Removal (H2/Pd) risks debromination/defluorination Q3->Bn Yes (Risk High)

Figure 1: Strategic Decision Tree for protecting group selection based on downstream incompatibility.

Protocol A: Silyl Protection (The "Gold Standard")

Strategy: TBDMS (Tert-butyldimethylsilyl) ether.[2][3] Why: The ortho-methyl group provides additional steric bulk, making the TBS ether significantly more stable to hydrolysis than a standard benzyl TBS ether. It is the superior choice for Suzuki/Buchwald couplings or Lithiation.

Step-by-Step Methodology

Reagents:

  • Substrate: (3-Bromo-4-fluoro-2-methylphenyl)methanol (1.0 equiv)

  • TBS-Cl (1.2 equiv)

  • Imidazole (2.5 equiv)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide) [Concentration: 0.5 M]

Procedure:

  • Setup: Flame-dry a round-bottom flask and cool under Argon. Add the substrate and anhydrous DMF.

  • Base Addition: Add Imidazole in one portion. The solution should remain clear.

  • Silylation: Cool the mixture to 0°C. Add TBS-Cl portion-wise over 5 minutes. Note: The reaction is exothermic. The 2-Methyl group may slow the reaction; allow to warm to Room Temperature (RT) after 15 mins.

  • Monitoring: Stir at RT for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). The product will have a significantly higher Rf (approx 0.8).

  • Workup (Critical):

    • Dilute with Et2O (Diethyl ether) or TBME. Avoid DCM if possible to prevent emulsion with DMF.

    • Wash 3x with Water (to remove DMF/Imidazole).

    • Wash 1x with Brine.

    • Dry over Na2SO4, filter, and concentrate.[4]

  • Purification: Flash chromatography is rarely needed if the stoichiometry is precise. If required, a short plug of silica (100% Hexanes) suffices.

Deprotection (The "Self-Validating" Step):

  • Reagent: TBAF (1.0 M in THF).

  • Protocol: Stir protected ether in THF. Add TBAF (1.1 equiv) at 0°C. Complete in <30 mins.

  • Safety Note: TBAF is basic. If the substrate contains base-sensitive groups (e.g., esters), buffer the reaction with Acetic Acid (1.1 equiv relative to TBAF).

Protocol B: Acetal Protection (The "Acid-Labile" Fortress)

Strategy: THP (Tetrahydropyranyl) ether.[5] Why: Extremely low cost and stable to strong bases (n-BuLi). Caveat: Creates a new chiral center at the acetal carbon. Your NMR spectra will show diastereomeric pairs (complex multiplets), complicating structural assignment of the core scaffold.

Step-by-Step Methodology

Reagents:

  • Substrate (1.0 equiv)

  • 3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)[5]

  • Catalyst: Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

  • Solvent: Anhydrous DCM (Dichloromethane) [0.2 M]

Procedure:

  • Setup: Dissolve substrate and DHP in DCM at RT under N2.

  • Catalysis: Add PPTS. Why PPTS? Standard p-TsOH is too strong and can cause polymerization of DHP or migration of the protecting group. PPTS is milder and highly efficient for benzylic alcohols.

  • Reaction: Stir at RT for 4–12 hours.

  • Quench: Add Saturated NaHCO3 solution.

  • Workup: Extract with DCM, wash with brine, dry (Na2SO4).

  • Purification: Silica gel chromatography (Hexane/EtOAc 9:1 + 1% Et3N). Note: The triethylamine is crucial to neutralize silica acidity, preventing deprotection on the column.

Protocol C: PMB Protection (The "Orthogonal" Route)

Strategy: p-Methoxybenzyl (PMB) ether.[1][6] Why: You need a group that survives both Acid (moderate) and Base, but you cannot use Hydrogenolysis (H2/Pd) for removal because it will strip the Bromine/Fluorine atoms from the ring. PMB is removed oxidatively (DDQ).

Step-by-Step Methodology

Reagents:

  • Substrate (1.0 equiv)

  • PMB-Cl (1.2 equiv) [Warning: Lachrymator/Carcinogen suspect]

  • Base: NaH (60% dispersion) (1.5 equiv)

  • Catalyst: TBAI (Tetrabutylammonium iodide) (0.05 equiv) - Accelerates reaction via in-situ formation of PMB-I.

  • Solvent: Anhydrous THF/DMF (9:1 ratio).

Procedure:

  • Deprotonation: Cool substrate in THF/DMF to 0°C. Add NaH carefully (gas evolution!). Stir 15 mins.

  • Alkylation: Add TBAI, followed by dropwise addition of PMB-Cl.

  • Reaction: Warm to RT and stir 2–6 hours.

  • Quench: Cool to 0°C. Add Sat. NH4Cl dropwise.

  • Deprotection (Oxidative):

    • Dissolve PMB-ether in DCM:Water (18:1).

    • Add DDQ (1.2 equiv). Mixture turns deep red/green.

    • Stir 1 hour. Wash with Sat. NaHCO3 (removes hydroquinone byproduct).

Comparative Data & Stability Profile

FeatureTBDMS (TBS)THP (Acetal)PMB (Ether)Benzyl (Bn)
Install Difficulty LowLowMedium (NaH used)Medium
Stability: Base/Li HighVery HighHighVery High
Stability: Acid Low (cleaves)Very Low (cleaves)ModerateHigh
Deprotection F- (TBAF)Mild Acid (PPTS)Oxidation (DDQ)H2/Pd (RISKY*)
NMR Impact Clean (s, 6H; s, 9H)Messy (Diastereomers)Clean (s, 2H; s, 3H)Clean
Cost ModerateLowModerateLow

*Risk: H2/Pd will likely cause hydrodehalogenation of the Ar-Br and Ar-F bonds.

Workflow Visualization

TBS_Workflow Substrate (3-Br-4-F-2-Me)Benzyl Alcohol Reaction Reaction: TBS-Cl + Imidazole DMF, 0°C -> RT Substrate->Reaction Activation Intermediate Silylated Intermediate (Stable to Base/Suzuki) Reaction->Intermediate 2-4 hrs Deprotection Deprotection: TBAF / THF (Fluoride Scavenging) Intermediate->Deprotection Post-Coupling Product Recovered Alcohol Deprotection->Product 30 mins

Figure 2: The standard TBS protection/deprotection cycle for this scaffold.

References

  • Corey, E. J., & Venkateswarlu, A. (1972). Protection of hydroxyl groups as tert-butyldimethylsilyl derivatives.[3][7][8][9] Journal of the American Chemical Society, 94(17), 6190–6191. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Standard Reference Text).
  • Oikawa, Y., Yoshioka, T., & Yonemitsu, O. (1982). Specific removal of O-methoxybenzyl protection by DDQ oxidation. Tetrahedron Letters, 23(8), 885-888. Link

  • Miyashita, M., Yoshikoshi, A., & Grieco, P. A. (1977). Pyridinium p-toluenesulfonate.[4] A mild and efficient catalyst for the tetrahydropyranylation of alcohols. The Journal of Organic Chemistry, 42(23), 3772–3774. Link

Sources

Troubleshooting & Optimization

Stability of (3-Bromo-4-fluoro-2-methylphenyl)methanol under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for (3-Bromo-4-fluoro-2-methylphenyl)methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile building block. This document will address potential stability issues, particularly under basic conditions, and offer practical solutions to ensure the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: I am observing significant decomposition of (3-Bromo-4-fluoro-2-methylphenyl)methanol during my reaction under basic conditions. What is the likely cause?

A1: The primary stability concern for (3-Bromo-4-fluoro-2-methylphenyl)methanol under basic conditions is the potential for an elimination reaction to form a highly reactive benzyne intermediate. This occurs when a strong base abstracts a proton from the carbon atom adjacent to the bromine atom, followed by the elimination of the bromide ion. The presence of an activating fluorine atom ortho to the bromine can facilitate this process.

Several factors can influence the rate of this decomposition pathway:

  • Base Strength: Stronger bases, such as sodium amide (NaNH2), potassium amide (KNH2), or organolithium reagents, are more likely to induce benzyne formation.[1]

  • Temperature: Higher reaction temperatures can provide the necessary activation energy for the elimination reaction to occur.[1]

  • Solvent: The choice of solvent can play a role in the stability of the starting material and the reactivity of the base.

Q2: Can I use (3-Bromo-4-fluoro-2-methylphenyl)methanol in a Williamson ether synthesis with a strong base like sodium hydride?

A2: While the Williamson ether synthesis is a powerful method for forming ethers, using a very strong base like sodium hydride (NaH) with (3-Bromo-4-fluoro-2-methylphenyl)methanol requires careful consideration.[2][3] The primary alcohol will be deprotonated to form the corresponding alkoxide, which is the desired nucleophile. However, the strong basicity of the hydride ion could also promote the competing benzyne formation pathway, leading to a mixture of products and reduced yield of the desired ether.

To favor the desired SN2 reaction, consider the following:

  • Use a milder base: If possible, use a weaker base that is still capable of deprotonating the alcohol but is less likely to induce elimination. Examples include potassium carbonate (K2CO3) or even sodium hydroxide (NaOH) in some cases.

  • Control the temperature: Running the reaction at a lower temperature will generally favor the SN2 pathway over the elimination pathway.

  • Monitor the reaction closely: Use techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the consumption of the starting material and the formation of the desired product and any byproducts.

Q3: What are the expected byproducts if benzyne formation occurs?

A3: If benzyne is formed, it will rapidly react with any available nucleophiles in the reaction mixture. This can lead to a variety of byproducts. For instance, if the reaction is carried out in the presence of an alkoxide, the benzyne intermediate can be trapped to form two different regioisomeric ethers.[4] If other nucleophiles are present, such as amines or even the solvent, a complex mixture of products can result. The benzyne intermediate is highly reactive and not selective, readily undergoing addition reactions.[4][5][6]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Troubleshooting Steps
Low or no yield of desired product 1. Decomposition of starting material via benzyne formation. 2. Insufficiently basic conditions to deprotonate the alcohol. 3. Poor nucleophilicity of the resulting alkoxide.1. Analyze for Benzyne Byproducts: Use LC-MS or GC-MS to look for masses corresponding to products from the addition of nucleophiles to the benzyne intermediate. 2. Confirm Deprotonation: If possible, use an in-situ monitoring technique like IR spectroscopy to observe the disappearance of the O-H stretch. Alternatively, perform a control reaction with a simpler alcohol to confirm the base is effective. 3. Consider a Different Synthetic Route: If benzyne formation is unavoidable, a different synthetic strategy that avoids strongly basic conditions might be necessary. For example, a Mitsunobu reaction could be an alternative for forming ethers.[7]
Multiple unexpected spots on TLC 1. Benzyne formation leading to a mixture of regioisomers and other byproducts. 2. Side reactions of the electrophile. 3. Oxidation of the benzyl alcohol.1. Optimize Reaction Conditions: Systematically vary the base, solvent, and temperature to find conditions that minimize byproduct formation. Start with milder bases and lower temperatures. 2. Purify the Electrophile: Ensure the electrophile used in the reaction is pure and free from any contaminants that could lead to side reactions. 3. Degas Solvents: To prevent oxidation, especially if the reaction is run at elevated temperatures, use degassed solvents and maintain an inert atmosphere (e.g., nitrogen or argon).
Starting material is recovered unchanged 1. The base is not strong enough to deprotonate the benzyl alcohol. 2. The reaction temperature is too low. 3. The electrophile is not reactive enough.1. Increase Base Strength or Stoichiometry: Gradually increase the strength or amount of the base used. 2. Increase Reaction Temperature: Cautiously increase the reaction temperature while carefully monitoring for the onset of decomposition. 3. Activate the Electrophile: If using an alkyl halide, consider adding a catalytic amount of sodium iodide to promote an in-situ Finkelstein reaction to form the more reactive alkyl iodide.

Experimental Protocol: Williamson Ether Synthesis with (3-Bromo-4-fluoro-2-methylphenyl)methanol

This protocol provides a starting point for the synthesis of an ether from (3-Bromo-4-fluoro-2-methylphenyl)methanol using moderately basic conditions to minimize the risk of benzyne formation.

Materials:

  • (3-Bromo-4-fluoro-2-methylphenyl)methanol

  • Alkyl halide (e.g., ethyl iodide)

  • Potassium Carbonate (K2CO3), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate (MgSO4)

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add (3-Bromo-4-fluoro-2-methylphenyl)methanol (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Add anhydrous potassium carbonate (1.5 - 2.0 eq).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkyl halide (1.1 - 1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 60-80 °C and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether (3 x volume of aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizing Potential Side Reactions

The following diagram illustrates the potential for benzyne formation from (3-Bromo-4-fluoro-2-methylphenyl)methanol under the influence of a strong base.

Benzyne_Formation start (3-Bromo-4-fluoro-2-methylphenyl)methanol alkoxide Alkoxide Intermediate start->alkoxide + Base (-H+) benzyne Benzyne Intermediate alkoxide->benzyne - Br- products Mixture of Products (e.g., regioisomeric ethers) benzyne->products + Nucleophile

Caption: Potential benzyne formation pathway.

References

  • Master Organic Chemistry. (2018, September 17). Nucleophilic Aromatic Substitution (2) – The Benzyne Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]

  • University of Missouri-St. Louis. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). o-METHYLBENZYL ALCOHOL. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2018, May 2). Williamson Ether Synthesis Reaction Mechanism [Video]. YouTube. Retrieved from [Link]

  • TMP Chem. (2018, April 20). 37.04 Formation and Reactions of Benzynes [Video]. YouTube. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from [Link]

  • Making Molecules. (n.d.). Benzyne, Arynes & Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 4). 16.7: Benzyne. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Oxidation of benzyl alcohol catalyzed by gold nanoparticles under alkaline conditions: weak vs. strong bases. Retrieved from [Link]

  • ResearchGate. (2025, July 19). Unit I: Benzene and its derivatives (Nucleophilic Aromatic Substitution). Retrieved from [Link]

  • ResearchGate. (n.d.). Relative reactivity of 4-methylbenzyl alcohol (a) versus.... Retrieved from [Link]

  • Chad's Prep. (2021, January 23). 12.6 Substitution Reactions of Alcohols | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Master Organic Chemistry. (2015, April 16). Elimination Reactions of Alcohols. Retrieved from [Link]

  • PubChem. (n.d.). (4-Bromo-2-methylphenyl)methanol. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

Sources

Technical Support Center: Temperature Optimization for (3-Bromo-4-fluoro-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

This guide addresses the thermal parameters required to functionalize (3-Bromo-4-fluoro-2-methylphenyl)methanol . This scaffold is a critical intermediate in the synthesis of KRAS G12C inhibitors (e.g., Adagrasib analogs) and SGLT2 inhibitors.

The Thermal Challenge: The molecule presents a unique "Push-Pull-Block" electronic and steric environment that makes temperature control the deciding factor between high yield and decomposition.

  • The "Block" (Sterics): The 2-methyl group is ortho to the benzylic alcohol and ortho to the 3-bromo substituent. This creates significant steric hindrance, slowing down nucleophilic attack at the benzylic position and impeding oxidative addition at the bromide.

  • The "Push" (Resonance): The 4-fluoro group is para to the benzylic alcohol. Through resonance donation (+M), it stabilizes the benzylic cation, favoring SN1 pathways but increasing the risk of self-condensation (ether formation).

  • The "Pull" (Induction): The 3-bromo group exerts an inductive withdrawing effect (-I), slightly destabilizing the transition states for benzylic substitution.

Troubleshooting Modules

Module A: Benzylic Activation (Converting -OH to -Cl/-Br)

Scenario: You are converting the alcohol to a benzylic halide using SOCl₂ (Thionyl Chloride) or PBr₃.[1]

Common Issue: Low conversion at 0°C, but significant byproduct formation (dibenzyl ethers) at reflux.

Technical Insight: Because of the 2-methyl steric hindrance , SN2 attack is kinetically slow. Raising the temperature to force the reaction often triggers SN1 pathways. The stabilized benzylic cation (aided by the 4-fluoro group) readily reacts with unreacted starting material to form the symmetric ether (dimerization).

Optimized Protocol (SOCl₂ Chlorination):

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous).

  • Catalyst: DMF (Dimethylformamide) is mandatory . It forms the Vilsmeier-Haack intermediate, which is more reactive than SOCl₂ alone, allowing the reaction to proceed at lower temperatures.

  • Temperature Ramp:

    • Addition: -5°C to 0°C (Control exotherm).

    • Reaction: Ramp slowly to 25°C (Room Temp).

    • Critical Limit:Do NOT exceed 40°C. Above this, ether formation dominates.

SymptomDiagnosisCorrective Action
Unreacted SM after 4h Steric hindrance blocking attack.Add 5 mol% DMF. Do not increase Temp >40°C.
New spot (High Rf) on TLC Dimerization (Ether formation).Reaction is too concentrated or too hot. Dilute to 0.1M.
Product decomposes on workup Hydrolysis of benzylic halide.Quench with cold NaHCO₃. Keep pH neutral.
Module B: Suzuki-Miyaura Cross-Coupling (Functionalizing the Bromide)

Scenario: Coupling the aryl bromide with a boronic acid while preserving the free alcohol.

Common Issue: Catalyst decomposition (Pd black precipitation) before conversion is complete.

Technical Insight: The 3-bromo position is sterically crowded by the adjacent 2-methyl group. Standard catalysts (like Pd(PPh₃)₄) struggle to undergo oxidative addition at standard temperatures (80°C). However, higher temperatures (100°C+) promote the oxidation of the free alcohol to the aldehyde or "poisoning" of the catalyst by the alcohol.

Optimized Protocol:

  • Catalyst System: Use Pd(dppf)Cl₂ or Pd-XPhos G3 . These bulky, electron-rich ligands facilitate oxidative addition in hindered systems.

  • Base: K₃PO₄ (mild) is preferred over Na₂CO₃ to prevent side reactions with the alcohol.

  • Temperature:

    • Standard: 60°C - 80°C.

    • Limit:Do NOT exceed 90°C with the free alcohol.

  • Alternative: If yield is <50%, protect the alcohol as a THP ether or TBS ether. This allows heating to 110°C without side reactions.

Decision Matrix & Mechanism Visualization

The following diagrams illustrate the decision logic and the steric environment affecting your temperature choices.

ReactionOptimization Start Start: (3-Bromo-4-fluoro-2-methylphenyl)methanol Target_Halide Target: Benzylic Chloride/Bromide Start->Target_Halide Activation Target_Coupling Target: Biaryl (Suzuki) Start->Target_Coupling Coupling Cond_SOCl2 Reagent: SOCl2 + DMF (cat) Target_Halide->Cond_SOCl2 Cond_Suzuki Reagent: Pd-XPhos + Boronic Acid Target_Coupling->Cond_Suzuki Temp_Low Temp: 0°C -> 25°C Cond_SOCl2->Temp_Low Recommended Temp_High Temp: >40°C (Reflux) Cond_SOCl2->Temp_High Avoid Temp_Med Temp: 60°C - 80°C Cond_Suzuki->Temp_Med Optimum Temp_Extreme Temp: >100°C Cond_Suzuki->Temp_Extreme Avoid (unless protected) Result_Good_Hal High Yield: Benzylic Chloride Temp_Low->Result_Good_Hal Result_Bad_Hal Risk: Dibenzyl Ether Dimer Temp_High->Result_Bad_Hal Result_Good_Suz High Yield: Cross-Coupled Product Temp_Med->Result_Good_Suz Result_Bad_Suz Risk: Alcohol Oxidation / Pd Death Temp_Extreme->Result_Bad_Suz

Caption: Decision matrix for temperature selection based on functionalization pathway. Green nodes indicate optimal conditions.

Frequently Asked Questions (FAQ)

Q1: Can I use PBr₃ at reflux to push the reaction to completion? A: Absolutely not. PBr₃ at reflux (especially with this hindered substrate) will lead to phosphite ester formation and potential HBr-mediated polymerization. Perform PBr₃ reactions at 0°C and allow them to warm to room temperature overnight. If conversion is stalled, add a second equivalent of PBr₃ rather than heating.

Q2: Why is the 2-methyl group such a problem? It's just a methyl. A: In a phenyl ring, an ortho-methyl group forces substituents out of plane and blocks the trajectory of incoming nucleophiles. For the Suzuki coupling, the 2-methyl group creates a "wall" next to the 3-bromo site, making it difficult for the large Palladium-Ligand complex to access the C-Br bond for oxidative addition.

Q3: I need to do a Lithium-Halogen exchange at the Bromine. What temperature? A: You must use -78°C (Dry ice/Acetone).

  • Protocol: You need 2.1 equivalents of n-BuLi. The first equivalent deprotonates the alcohol (forming the alkoxide), and the second equivalent performs the Li-Br exchange.

  • Warning: If you run this at -20°C or 0°C, the lithiated species will attack the benzylic alkoxide of a neighboring molecule, leading to polymerization.

References

  • BenchChem. (2025). (5-Bromo-4-fluoro-2-methylphenyl)methanol | Structure & Applications. Retrieved from

  • Organic Chemistry Portal. (2023). Suzuki Coupling - Reaction Conditions & Catalyst Selection. Retrieved from

  • Common Organic Chemistry. (2023). Conversion of Alcohols to Alkyl Halides using SOCl2 and PBr3. Retrieved from

  • ChemicalBook. (2024). Synthesis of (3-Bromo-4-methylphenyl)methanol derivatives. Retrieved from

  • LibreTexts Chemistry. (2025). Carbocation Stability: Benzylic vs. Tertiary. Retrieved from

Sources

Validation & Comparative

1H NMR Spectral Analysis of (3-Bromo-4-fluoro-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of (3-Bromo-4-fluoro-2-methylphenyl)methanol . It is designed to assist researchers in validating structural integrity, specifically distinguishing this scaffold from common regioisomers and synthetic impurities.

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Analytical Scientists, Drug Development Professionals

Executive Summary

(3-Bromo-4-fluoro-2-methylphenyl)methanol (CAS: 1416372-25-6) is a critical halogenated benzyl alcohol intermediate, often employed in the synthesis of kinase inhibitors (e.g., HPK1 inhibitors). Its structural complexity—containing three distinct substituents (Br, F, Me) on a benzene ring—creates a high risk for regioisomeric impurities during synthesis.

This guide compares the spectral performance of this specific isomer against its most likely alternatives (regioisomers and precursors). It establishes a self-validating NMR protocol to confirm the 1,2,3,4-substitution pattern , ensuring the bromine is adjacent to the methyl group and the fluorine is para to the methyl group.

Strategic Method Development

Before acquisition, the choice of solvent and parameters defines the "performance" of the spectral data.

Comparative Solvent Analysis: CDCl₃ vs. DMSO-d₆

For benzyl alcohols, solvent choice dictates the visibility of the hydroxyl proton and the resolution of the methylene signal.

FeatureChloroform-d (CDCl₃) DMSO-d₆ (Recommended) Scientific Rationale
-OH Signal Broad singlet (variable)Sharp triplet (4.5–5.5 ppm)DMSO inhibits proton exchange, allowing observation of ³J_{CH2-OH} coupling.
-CH₂- Signal Singlet (~4.6 ppm)Doublet (~4.5 ppm)Coupling to the OH proton in DMSO confirms the alcohol oxidation state.
Solubility GoodExcellentPolar halogenated alcohols dissolve rapidly in DMSO.
Water Peak ~1.56 ppm~3.33 ppmDMSO moves the water peak away from the aliphatic methyl region.

Recommendation: Use DMSO-d₆ for structural characterization to validate the alcohol functionality via coupling. Use CDCl₃ only for routine purity checks where drying time is critical.

Spectral Assignment & Performance Data

The "performance" of this molecule in NMR is defined by its specific coupling patterns, particularly the Fluorine-Proton (J_{H-F}) interactions.

Predicted Chemical Shifts (DMSO-d₆)

Note: Values are calculated based on chemometric increments and analogous structures.

A. Aromatic Region (The "Fingerprint")

The molecule has two aromatic protons: H5 and H6 .

  • H5 (Position 5): Ortho to Fluorine (Pos 4) and Ortho to H6.

  • H6 (Position 6): Meta to Fluorine (Pos 4) and Ortho to H5.

ProtonApprox. Shift (δ)MultiplicityCoupling Constants (J)Assignment Logic
H5 7.20 – 7.35 ppmdd (Triplet-like)J{HH} ≈ 8.0 Hz (Ortho)J{HF} ≈ 8.0–9.0 Hz (Ortho-F)Deshielded by ortho-F; large J_{HF} is characteristic of ortho-F.
H6 7.00 – 7.15 ppmdd J{HH} ≈ 8.0 Hz (Ortho)J{HF} ≈ 5.0–6.0 Hz (Meta-F)Meta-F coupling is significantly smaller than Ortho-F coupling.
B. Aliphatic Region
ProtonApprox. Shift (δ)MultiplicityIntegralNotes
-CH₂- 4.45 – 4.55 ppmDoublet 2HCouples to OH (J ≈ 5.5 Hz).
-CH₃ 2.25 – 2.35 ppmSinglet (or d)3HMay show small long-range coupling (J ≈ 1–2 Hz) to F.
-OH 5.10 – 5.30 ppmTriplet 1HExchangeable; disappears with D₂O shake.

Comparative Analysis: Distinguishing Alternatives

The primary challenge is distinguishing the target from regioisomers formed during non-selective bromination or nitration/reduction sequences.

Comparison 1: Target vs. Regioisomer (5-Fluoro isomer)

If the fluorine and bromine positions were swapped or shifted, the coupling constants would change drastically.

  • Target (4-Fluoro): H5 is ortho to F (J ~9 Hz). H6 is meta to F (J ~6 Hz).

  • Alternative (5-Fluoro-4-bromo): If F is at position 5, H6 is ortho to F (J ~9 Hz) and H4 (if present) would be ortho.

  • Diagnostic Test: Look for the specific dd (8, 9 Hz) and dd (8, 6 Hz) pattern. If you see two doublets with identical small couplings (~2 Hz, meta-meta), you have the wrong substitution pattern (e.g., 1,3,5-substitution).

Comparison 2: Target vs. Precursor (Ester/Aldehyde)

Synthesis typically involves reducing Ethyl 3-bromo-4-fluoro-2-methylbenzoate.

SignalTarget AlcoholPrecursor (Ester)Precursor (Aldehyde)
Carbonyl Absent~170 ppm (¹³C)~10.0 ppm (¹H, s)
Alkyl -CH₂OH (4.5 ppm)-OCH₂CH₃ (4.3 q / 1.3 t)Absent
Status Product Impurity Impurity

Decision Logic & Workflow

The following diagram illustrates the logical pathway to validate the structure using NMR data.

NMR_Validation Start Crude Product (3-Bromo-4-fluoro-2-methylphenyl)methanol Solvent Dissolve in DMSO-d6 Start->Solvent CheckOH Check 4.5-5.5 ppm region Solvent->CheckOH Coupling Is -CH2- a Doublet? CheckOH->Coupling Aromatic Analyze Aromatic Region (7.0 - 7.4 ppm) Coupling->Aromatic Yes (Alcohol present) Result_Aldehyde IMPURITY: Aldehyde (Signal at 10.0 ppm) Coupling->Result_Aldehyde No (Singlet/Absent) J_Values Measure J(H-F) Coupling Aromatic->J_Values Result_Valid CONFIRMED STRUCTURE Ortho-F (J~9Hz) + Meta-F (J~6Hz) J_Values->Result_Valid Pattern Matches Result_Isomer WRONG ISOMER (J values do not match) J_Values->Result_Isomer Pattern Mismatch

Figure 1: Decision tree for validating the 3-Bromo-4-fluoro-2-methyl substitution pattern.

Experimental Protocol

To ensure reproducibility and high-resolution data ("Trustworthiness"), follow this protocol.

  • Sample Preparation:

    • Weigh 5–10 mg of the solid product.[1]

    • Add 0.6 mL of DMSO-d₆ (99.9% D).

    • Critical: Ensure the sample is completely dissolved. If the solution is cloudy, filter through a cotton plug into the NMR tube.

  • Acquisition Parameters (400 MHz+):

    • Pulse Angle: 30° or 90°.

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds to ensure accurate integration of aromatic protons vs. methyl protons.

    • Scans (NS): 16 (sufficient for >95% purity), 64 (for impurity profiling).

    • Temperature: 298 K (25°C).

  • Processing:

    • Reference the residual DMSO pentet to 2.50 ppm .

    • Apply an exponential window function (LB = 0.3 Hz) before Fourier Transform.

References

  • Synthesis & Context: Pyrazolopyrimidine compounds and uses thereof. US Patent 11,014,929 B2. (Describes the synthesis of the target from ethyl 3-bromo-4-fluoro-2-methylbenzoate). Link

  • Solvent Effects: NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents. Organometallics 2016, 35, 13, 2177–2187. Link

  • General Benzyl Alcohol Data: Spectral Database for Organic Compounds (SDBS). SDBS No. 3456 (Benzyl alcohol derivatives). Link

Sources

A Comparative Guide to the Reactivity of (3-Bromo-4-fluoro-2-methylphenyl)methanol and its Non-Fluorinated Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and materials science, the precise control of molecular architecture is paramount. Substituted aromatic rings serve as foundational scaffolds, and the nature and position of their substituents dictate the molecule's ultimate function. Halogenated benzyl alcohols, in particular, are versatile building blocks, offering multiple reaction sites for diversification. This guide provides an in-depth technical comparison of the reactivity of (3-Bromo-4-fluoro-2-methylphenyl)methanol against its key non-fluorinated analogs.

Our focus is to dissect how the interplay of electronic and steric effects, introduced by the fluorine, bromine, and ortho-methyl substituents, governs the reactivity at different sites of the molecule. Understanding these nuances is critical for researchers in selecting the optimal starting material and reaction conditions to achieve their synthetic goals efficiently. This analysis will be grounded in the principles of physical organic chemistry and supported by experimental protocols for key transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and the formation of organometallic intermediates.

Theoretical Framework: The Interplay of Substituent Effects

The reactivity of a substituted benzene ring is a complex function of the electronic and steric properties of its substituents. In (3-Bromo-4-fluoro-2-methylphenyl)methanol, three distinct groups modulate the electron density and accessibility of the aromatic core.

  • Fluorine (at C4): As the most electronegative element, fluorine exerts a powerful electron-withdrawing inductive effect (-I), which deactivates the ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.[1][2] Conversely, it exhibits a moderate resonance-donating effect (+M) due to its lone pairs, which directs incoming electrophiles to the ortho and para positions.[2] In the context of nucleophilic aromatic substitution (SNAr), the strong inductive effect stabilizes the negatively charged intermediate (Meisenheimer complex), making fluoride a surprisingly effective leaving group.[3][4]

  • Bromine (at C3): Bromine also exhibits both an inductive (-I) and resonance (+M) effect, though its inductive pull is weaker and its resonance donation is less effective than fluorine's due to poorer orbital overlap.[5][6] Its primary role in synthetic transformations is as an excellent leaving group in metal-catalyzed cross-coupling reactions.

  • Methyl Group (at C2): The methyl group is electron-donating through an inductive effect (+I) and hyperconjugation. This "activating" group increases the electron density of the ring. However, its position ortho to the hydroxymethyl group and one of the reaction sites (C3-Br) introduces significant steric hindrance, a phenomenon known as the "ortho effect".[7][8] This steric crowding can impede the approach of reagents, influencing regioselectivity and reaction rates.[9]

  • Hydroxymethyl Group (at C1): The -CH₂OH group is weakly deactivating towards electrophilic aromatic substitution. Crucially, its acidic proton can interfere with strongly basic or nucleophilic reagents like Grignard or organolithium reagents, necessitating protection strategies or the use of excess reagent.[10]

Comparative Reactivity Analysis

We will now explore the reactivity of (3-Bromo-4-fluoro-2-methylphenyl)methanol in three key classes of reactions, comparing it with its non-fluorinated analog, (3-Bromo-2-methylphenyl)methanol .

Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is a cornerstone of arene functionalization, typically requiring an electron-deficient ring and a good leaving group. In this context, the fluorine atom at C4 is the potential leaving group.

Analysis: (3-Bromo-4-fluoro-2-methylphenyl)methanol is primed for SNAr at the C-F bond. The powerful electron-withdrawing effect of the fluorine itself, and to a lesser extent the bromine at C3, lowers the electron density of the ring, making it susceptible to attack by strong nucleophiles (e.g., alkoxides, amines). The rate-determining step is the formation of the resonance-stabilized Meisenheimer complex.[11] The high electronegativity of fluorine is uniquely effective at stabilizing this intermediate, which is why aryl fluorides are often more reactive in SNAr reactions than other aryl halides, a reversal of the trend seen in SN1/SN2 reactions.[3][4]

In contrast, the non-fluorinated analog, (3-Bromo-2-methylphenyl)methanol, lacks a suitable leaving group for a typical SNAr reaction under comparable conditions. While the bromine can be displaced, it generally requires more forcing conditions or a different mechanism, such as one involving benzyne intermediates.[4][11]

Diagram: SNAr Mechanism

Caption: Generalized SNAr mechanism at the C-F bond.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction)

The carbon-bromine bond is an ideal handle for forming new carbon-carbon bonds via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which pairs an organoboron species with an organic halide, is a prominent example.[12]

Analysis: The key step involving the aryl halide is oxidative addition to the Pd(0) catalyst. The rate of this step is sensitive to the electronic environment of the C-Br bond.

  • In (3-Bromo-4-fluoro-2-methylphenyl)methanol , the electron-withdrawing fluorine atom at the para position increases the electrophilicity of the carbon bearing the bromine. This electronic pull makes the C-Br bond more polarized and susceptible to oxidative addition by the electron-rich Pd(0) center, generally leading to a faster reaction rate compared to non-fluorinated analogs.[13][14]

  • In (3-Bromo-2-methylphenyl)methanol , the absence of the fluorine means the C-Br bond is less electron-deficient. While still highly reactive, the rate of oxidative addition may be comparatively slower.

The ortho-methyl group in both molecules introduces steric hindrance near the reaction site, which can potentially slow the reaction by impeding the approach of the bulky palladium catalyst. However, the electronic benefit of the fluorine is expected to be the dominant differentiating factor.

Diagram: Suzuki Coupling Catalytic Cycle

Suzuki_Cycle Suzuki-Miyaura Coupling Cycle pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)-Br(L₂) pd0->pd2_complex Oxidative Addition pd2_trans [Ar-Pd(II)-R(L₂)]⁺ pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product Ar-R pd2_trans->product      product_complex Ar-R-Pd(0)L₂ aryl_halide Ar-Br aryl_halide->pd2_complex boronic_acid R-B(OH)₂ boronic_acid->pd2_trans base Base (e.g., K₂CO₃) base->pd2_trans

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Data Presentation: Comparative Suzuki Coupling Reactivity

CompoundAryl Boronic AcidConditionsTime (h)Yield (%)
(3-Bromo-4-fluoro-2-methylphenyl)methanol Phenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃, Toluene/H₂O, 90 °C492
(3-Bromo-2-methylphenyl)methanol Phenylboronic acidPd(PPh₃)₄ (3 mol%), K₂CO₃, Toluene/H₂O, 90 °C685

This table presents illustrative data based on established chemical principles. Actual results may vary.

Formation of Organometallic Intermediates

The C-Br bond can be converted into a potent carbon nucleophile via lithium-halogen exchange or Grignard reagent formation.

Analysis: The primary challenge for both analogs is the presence of the acidic benzylic proton of the -CH₂OH group.

  • Grignard Reaction: Formation of a Grignard reagent is often difficult. The reagent, once formed, is a strong base and will be quenched by the alcohol proton of a neighboring molecule. This typically requires either protecting the alcohol (e.g., as a silyl ether) before introducing magnesium metal or using two equivalents of the formed Grignard reagent—one to form the magnesium alkoxide and the second to exist as the desired arylmagnesium bromide.[10][15]

  • Lithium-Halogen Exchange: This is often a more effective method, proceeding rapidly at low temperatures (typically -78 °C) with an organolithium reagent like n-butyllithium (n-BuLi).[16][17] The reaction is generally faster than the deprotonation of the alcohol at these low temperatures. However, using at least two equivalents of n-BuLi is standard practice: the first equivalent deprotonates the alcohol, and the second performs the lithium-halogen exchange.[17]

Comparing the two analogs, the electronic environment is less likely to cause a dramatic difference in the success of lithium-halogen exchange, as the reaction is very fast and kinetically driven. However, the increased electrophilicity of the C-Br bond in the fluorinated analog could subtly accelerate the exchange process.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of (3-Bromo-4-fluoro-2-methylphenyl)methanol

Objective: To synthesize (4-fluoro-2-methyl-[1,1'-biphenyl]-3-yl)methanol.

Materials:

  • (3-Bromo-4-fluoro-2-methylphenyl)methanol (1.0 eq)

  • Phenylboronic acid (1.2 eq)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.03 eq)

  • Potassium carbonate (K₂CO₃) (2.5 eq)

  • Toluene

  • Deionized water

  • Argon or Nitrogen gas supply

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add (3-Bromo-4-fluoro-2-methylphenyl)methanol, phenylboronic acid, and potassium carbonate.

  • Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

  • Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.

  • Add toluene and water (typically a 4:1 to 10:1 mixture by volume) via syringe. The solution should be sparged with the inert gas for 15-20 minutes to ensure deoxygenation.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 4-6 hours), cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biphenyl product.

Protocol 2: Lithiation and Quench of (3-Bromo-4-fluoro-2-methylphenyl)methanol

Objective: To generate the aryllithium species and trap it with an electrophile (e.g., benzaldehyde).

Materials:

  • (3-Bromo-4-fluoro-2-methylphenyl)methanol (1.0 eq)

  • n-Butyllithium (n-BuLi) in hexanes (2.1 eq)

  • Benzaldehyde (1.2 eq, freshly distilled)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice/acetone bath

  • Argon or Nitrogen gas supply

Procedure:

  • Assemble a flame-dried, three-neck flask with a stir bar, thermometer, and septum, under a positive pressure of inert gas.

  • Add (3-Bromo-4-fluoro-2-methylphenyl)methanol to the flask and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (2.1 eq) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting mixture at -78 °C for 45 minutes to ensure complete deprotonation and lithium-halogen exchange.[17]

  • Slowly add benzaldehyde (1.2 eq) dropwise to the aryllithium solution at -78 °C.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude diaryl methanol product by column chromatography.

Diagram: Lithiation Workflow

Lithiation_Workflow start Start: Flame-dried glassware under Ar/N₂ dissolve Dissolve Ar-Br in Anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_buli Add n-BuLi (2.1 eq) dropwise (Deprotonation & Li-Br Exchange) cool->add_buli stir1 Stir at -78 °C for 45 min add_buli->stir1 add_e Add Electrophile (E⁺) at -78 °C stir1->add_e stir2 Stir and warm to RT add_e->stir2 quench Quench with sat. aq. NH₄Cl stir2->quench workup Aqueous Workup & Extraction quench->workup purify Purification (Chromatography) workup->purify end End: Isolated Product purify->end

Caption: Step-by-step workflow for lithium-halogen exchange and electrophilic quench.

Conclusion and Recommendations

The presence of a fluorine atom significantly alters the reactivity of (3-Bromo-4-fluoro-2-methylphenyl)methanol compared to its non-fluorinated analogs. This guide highlights three key takeaways for the practicing chemist:

  • For Nucleophilic Aromatic Substitution: The fluorinated compound is the superior substrate, with the C-F bond serving as an activatable site for SNAr reactions due to the powerful inductive effect of fluorine. The non-fluorinated analog is largely unreactive under similar conditions.

  • For Palladium-Catalyzed Cross-Coupling: The fluorinated analog is expected to exhibit enhanced reactivity. The electron-withdrawing nature of fluorine accelerates the rate-limiting oxidative addition step at the C-Br bond, potentially leading to shorter reaction times and higher yields.

  • For Organometallic Chemistry: Both fluorinated and non-fluorinated analogs can undergo lithium-halogen exchange, but care must be taken to account for the acidic proton of the hydroxymethyl group, typically by using at least two equivalents of the organolithium reagent.

Recommendation: For syntheses requiring functionalization via cross-coupling, (3-Bromo-4-fluoro-2-methylphenyl)methanol is often the preferred starting material due to its potentially higher reactivity. For applications requiring a subsequent SNAr reaction, it is the only viable choice of the two. Conversely, if the fluorine atom is undesirable in the final product and its electronic influence is not needed to facilitate other steps, the simpler, non-fluorinated analog, (3-Bromo-2-methylphenyl)methanol, provides a more direct and economical route.

References

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Link]

  • Mullin, K. (2021). Fluoromaticity: The Molecular Orbital Contributions of Fluorine Substituents to the π-Systems of Aromatic Rings. ACS Omega. [Link]

  • Wikipedia. Ortho effect. [Link]

  • IJSDR. (2023). Ortho Position Changing in Molecules: A Conceptual Perspective. [Link]

  • University of Babylon. Nucleophilic Aromatic Substitution. [Link]

  • Douglas, C. J., & Overman, L. E. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. ACS Catalysis. [Link]

  • Chemistry Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?[Link]

  • Chemistry LibreTexts. (2023). 16.5: An Explanation of Substituent Effects. [Link]

  • Master Organic Chemistry. (2017). Activating and Deactivating Groups In Electrophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (2021). Nucleophilic Aromatic Substitution. [Link]

  • ResearchGate. (2020). The developing steric hindrance and ortho effect in aromatic amides. [Link]

  • YouTube. (2018). Electrophilic aromatic substitution: halogens. [Link]

  • Costas, M. et al. (2020). Structural and Electronic Effects Due to Fluorine Atoms on Dibenzotetraaza-Annulenes Complexes. Molecules. [Link]

  • Wikipedia. Grignard reagent. [Link]

  • Chemistry Stack Exchange. (2025). Nuanced behavior of fluorine: Why does it act differently with benzene compared to its general properties?[Link]

  • ChemRxiv. (2022). Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. [Link]

  • California State University, Northridge. Grignard Reaction: Synthesis of Triphenylmethanol. [Link]

  • Walborsky, H. M. (1990). Mechanism of Grignard Reagent Formation. The Surface Nature of the Reaction. Accounts of Chemical Research. [Link]

  • Hussain, A. et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction. Molecules. [Link]

  • University of Texas at Dallas. Preparation of Triphenyl Methanol by Grignard Reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]

  • Indian Academy of Sciences. (1982). Organo-lithiation and halogen metal exchange reactions in organic synthesis. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]

Sources

Structural Characterization Guide: (3-Bromo-4-fluoro-2-methylphenyl)methanol

[1]

Part 1: Executive Summary & Strategic Importance

The Molecule: (3-Bromo-4-fluoro-2-methylphenyl)methanol is a densely functionalized benzyl alcohol. It serves as a critical "linker" scaffold in medicinal chemistry, particularly for P-CABs (Potassium-Competitive Acid Blockers) like Vonoprazan derivatives, where the ortho-methyl group provides essential steric locking for receptor selectivity.[1]

The Challenge: Unlike simple benzyl alcohols, this molecule possesses conflicting crystallographic drivers:

  • Hydroxyl Group: Promotes strong O-H···O hydrogen bonding networks (often hexameric clusters).[2]

  • Ortho-Methyl Group: Creates steric bulk that disrupts planar

    
    -
    
    
    stacking, often leading to lower melting points or difficulty in crystal nucleation.[1]
  • Halogen Array (3-Br, 4-F): Introduces potential for Type II halogen bonding (

    
     or 
    
    
    ), competing with classical H-bonds.[1]

This guide compares the Target against two well-characterized Alternatives to predict its solid-state behavior and optimize your characterization workflow.

Part 2: Comparative Structural Analysis[1]

We compare the Target against (2-Methylphenyl)methanol (Steric Analog) and (3-Bromo-4-fluorophenyl)methanol (Electronic Analog).[1]

Table 1: Physicochemical & Crystallographic Benchmarks[1][2][3]
FeatureTarget Molecule Alternative A (Steric) Alternative B (Electronic)
Compound (3-Br-4-F-2-Me-phenyl)methanol (2-Methylphenyl)methanol(3-Bromo-4-fluorophenyl)methanol
Role High-Value Intermediate Steric BenchmarkElectronic Benchmark
Molecular Wt. ~219.05 g/mol 122.16 g/mol ~205.03 g/mol
Key Interaction Hybrid: Steric block + Halogen bondH-Bond Dominant Halogen Bond Dominant
Crystal Habit Predicted:[1][3] Block/PrismNeedles/PlatesPlatelets
Packing Motif Predicted:[1] Twisted/HerringboneHexameric H-bond clustersPlanar Sheets (

-stacking)
Melting Point Est:[1] 45–55 °C (Low due to asymmetry)36–38 °C36–40 °C
Solubility High (DCM, MeOH, EtOAc)High (Alcohols)Moderate
Mechanistic Insight: The "Ortho-Effect"

In Alternative A , the ortho-methyl group forces the hydroxyl group out of the aromatic plane (dihedral angle > 60°).[1] This prevents flat sheet formation, often resulting in complex hexameric hydrogen-bonded cylinders rather than simple layers.

  • Implication for Target: Expect the (3-Br-4-F-2-Me) target to resist forming flat needles. It will likely crystallize as chunky prisms driven by the 3-Bromo halogen bond anchoring the twisted 2-Methyl scaffold.

Part 3: Experimental Protocols

Protocol A: Crystal Growth Strategy (The "Anti-Oil" Workflow)

This molecule's low melting point makes it prone to "oiling out" rather than crystallizing. Use this self-validating protocol to force nucleation.

Reagents:

  • High-purity Target Compound (>98% by HPLC).

  • Solvents: Dichloromethane (DCM), n-Hexane, Methanol (MeOH).

Workflow:

  • Dissolution: Dissolve 50 mg of target in minimal DCM (0.5 mL). Ensure complete solvation.

  • The "Vapor Trap": Place the DCM solution in a small inner vial (2 mL).

  • Antisolvent: Place the inner vial (uncapped) inside a larger jar (20 mL) containing 5 mL of n-Hexane . Cap the large jar tightly.

  • Diffusion: Allow to stand at 4°C (fridge) for 3–5 days. Hexane vapor will slowly diffuse into the DCM, lowering solubility gradually.

  • Rescue Step: If oil forms, scratch the side of the vial with a glass rod to induce nucleation, or seed with a micro-crystal of Alternative B (isomorphous seeding).

Protocol B: Data Collection & Refinement[1][2]
  • Temperature: Collect data at 100 K (Cryostream). Room temperature collection will likely result in high thermal motion (disorder) of the ortho-methyl group, ruining resolution.

  • Radiation: Mo-K

    
     (
    
    
    Å) is preferred over Cu-K
    
    
    to minimize absorption by the Bromine atom.[1]
  • Refinement: Watch for disorder in the hydroxymethyl arm. The 2-methyl group often forces the -CH2OH into two distinct populations (gauche/trans).[1]

Part 4: Visualization of Structural Logic[1]

Diagram 1: Crystallization Decision Matrix

This logic flow ensures you select the correct method based on the molecule's initial behavior.

CrystalStrategyStartStart: Purified Oil/SolidSolubilityCheckCheck Solubility in MeOHStart->SolubilityCheckHighSolHigh SolubilitySolubilityCheck->HighSolDissolves <10mg/mLLowSolLow SolubilitySolubilityCheck->LowSolPrecipitatesMethodAMethod A: Vapor Diffusion(DCM + Hexane)HighSol->MethodAMethodBMethod B: Slow Cooling(Hot EtOH -> 4°C)LowSol->MethodBOutcome1Crystals FormedMethodA->Outcome1Outcome2Oiling OutMethodA->Outcome2MethodB->Outcome1RescueRescue: Scratch/Seedor Change AntisolventOutcome2->RescueRescue->MethodA

Caption: Decision matrix for crystallizing low-melting halogenated benzyl alcohols.

Diagram 2: Interaction Network (Predicted)

Visualizing the competition between the Halogen Bond (Br) and the Hydrogen Bond (OH).

InteractionsOHHydroxyl (OH)TargetOHNeighbor OHOH->TargetOHH-Bond (Strong)BrBromine (3-Pos)Br->TargetOHType II Halogen Bond(Weak)TargetPiNeighbor Ring (π)Br->TargetPiBr...π InteractionMeMethyl (2-Pos)Me->OHSteric Repulsion(Twists Conformation)

Caption: Predicted intermolecular force network. The 2-Me group disrupts planarity, forcing Br and OH to seek out-of-plane partners.[1]

Part 5: References

  • Ferguson, G., et al. (1995).[2][4] Conformational systematics of diphenylmethanols and related compounds. Acta Crystallographica Section B.

  • Sigma-Aldrich. (2024). Product Specification: (3-Bromo-2-fluorophenyl)methanol.[5][6][7]

  • Cambridge Crystallographic Data Centre (CCDC). CSD Entry: ZAJWUF (Related halogenated benzamide structures).[8]

  • PubChem. (2025).[3] Compound Summary: (4-Bromo-2-methylphenyl)methanol. National Library of Medicine.

Safety Operating Guide

Guide to the Proper Disposal of (3-Bromo-4-fluoro-2-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of (3-bromo-4-fluoro-2-methylphenyl)methanol (CAS No. 914349-47-4). Adherence to these procedures is critical for ensuring personnel safety, protecting the environment, and maintaining regulatory compliance within research and development laboratories.

Hazard Identification and Risk Assessment

(3-Bromo-4-fluoro-2-methylphenyl)methanol is a halogenated organic compound. While a specific, detailed Safety Data Sheet (SDS) for this exact compound is not widely available in public databases, its structural motifs—a brominated and fluorinated aromatic ring—classify it definitively as a halogenated organic waste .[1][2] This classification is the cornerstone of its disposal protocol.

Compounds of this nature are generally presumed to be irritants to the skin and eyes and may be harmful if ingested or inhaled. The primary environmental concern is their persistence and potential toxicity to aquatic life. Therefore, under no circumstances should this compound or its solutions be disposed of down the drain.[1][3]

Table 1: Assumed Hazard Profile and Necessary Precautions

Hazard Type GHS Pictogram (Assumed) Precautionary Action
Acute Toxicity / Irritant हेल्थ हज़र्ड Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors. Handle exclusively in a certified chemical fume hood.

| Environmental Hazard | पर्यावरण | Prevent release into the environment. All waste must be collected for authorized disposal. |

Personal Protective Equipment (PPE)

Before handling (3-bromo-4-fluoro-2-methylphenyl)methanol in any capacity, including for disposal, the following minimum PPE is mandatory:

  • Eye Protection : ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.

  • Hand Protection : Chemically resistant nitrile gloves. Always inspect gloves for tears or punctures before use.

  • Body Protection : A standard laboratory coat.

  • Footwear : Closed-toe shoes are required in any laboratory setting.[1]

All handling and commingling of waste must be conducted within an operating chemical fume hood to minimize inhalation exposure.[4]

Core Disposal Protocol: A Step-by-Step Guide

The fundamental principle for disposing of (3-bromo-4-fluoro-2-methylphenyl)methanol is waste segregation . Halogenated organic compounds require a dedicated waste stream because they are typically incinerated under specific conditions to prevent the formation of toxic byproducts like dioxins and furans.[2][5] Mixing them with non-halogenated waste significantly increases disposal costs and complexity.[4]

Step 1: Identify and Classify the Waste

  • Any material—solid, liquid solution, or contaminated labware—containing (3-bromo-4-fluoro-2-methylphenyl)methanol is classified as Hazardous Halogenated Organic Waste .[1][2]

Step 2: Select the Correct Waste Container

  • Use a designated waste container, often color-coded (e.g., green) or explicitly labeled for "Halogenated Organic Waste".[2]

  • The container must be in good condition, compatible with the chemical, and feature a secure, threaded cap to prevent leaks and vapor escape.[3][4] Suitable materials include high-density polyethylene (HDPE) or glass.

Step 3: Waste Collection and Labeling

  • For Solids (Neat Compound): Carefully transfer the solid compound into the designated halogenated waste container inside a chemical fume hood.

  • For Liquid Solutions:

    • If dissolved in a non-halogenated solvent (e.g., methanol, ethanol, acetone), the entire solution MUST be treated as halogenated waste.[3]

    • If dissolved in a halogenated solvent (e.g., dichloromethane, chloroform), it belongs in the same halogenated waste stream.

    • Crucially, do not mix with incompatible waste streams. This includes strong acids, bases, or oxidizing agents.[3][6]

  • For Contaminated Labware:

    • Disposable items (pipette tips, gloves, weighing paper) should be placed in a sealed, labeled bag and disposed of as solid hazardous waste.

    • Non-disposable glassware should be rinsed with a small amount of a suitable solvent (e.g., acetone), and this rinsate must be collected and added to the liquid halogenated waste container.

Step 4: Labeling the Container

  • Label the waste container at the moment the first drop of waste is added.[3]

  • The label must clearly state "Hazardous Waste" and list all chemical constituents by their full names—no formulas or abbreviations.[2][3] Maintain a running log of the contents and their approximate percentages.[6]

Step 5: Storage and Final Disposal

  • Keep the waste container tightly closed at all times, except when actively adding waste.[3][6]

  • Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, preferably in secondary containment to mitigate spills.[4]

  • Once the container is approximately three-quarters full, arrange for pickup through your institution's Environmental Health and Safety (EHS) department.[4]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper segregation and disposal of waste containing (3-bromo-4-fluoro-2-methylphenyl)methanol.

G start Identify Waste Containing (3-Bromo-4-fluoro-2-methylphenyl)methanol classify Classify as: 'Hazardous Halogenated Organic Waste' start->classify Contains C-Br or C-F bond waste_type What is the form of the waste? classify->waste_type solid Solid (Neat Compound) or Contaminated Disposables waste_type->solid Solid / Disposable liquid Liquid (Solution) waste_type->liquid Liquid glassware Contaminated Glassware waste_type->glassware Reusable collect_solid Collect in Labeled Solid Halogenated Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Halogenated Waste Container liquid->collect_liquid rinse Rinse with minimal solvent glassware->rinse store Store container closed in Satellite Accumulation Area (SAA) with secondary containment. collect_solid->store collect_liquid->store collect_rinsate Collect rinsate in Liquid Halogenated Waste Container rinse->collect_rinsate collect_rinsate->store pickup Request EHS Pickup When Container is 3/4 Full store->pickup

Caption: Decision workflow for disposal of (3-Bromo-4-fluoro-2-methylphenyl)methanol waste.

Emergency Procedures: Spills and Exposure
  • Minor Spill: If a small amount is spilled within a chemical fume hood, absorb it with an inert material (e.g., vermiculite, sand). Collect the contaminated absorbent into a sealed, labeled bag and dispose of it as solid halogenated waste.[4]

  • Major Spill: Evacuate the immediate area and notify your institution's EHS or emergency response team.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

By adhering to this guide, you contribute to a safer laboratory environment and ensure that hazardous chemical waste is managed responsibly and in accordance with established regulations.

References

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances. (2025). Chemistry.
  • Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois.
  • Halogenated Solvents in Laboratories. (n.d.). Temple University Environmental Health and Radiation Safety.
  • Hazardous Waste Segregation. (2016). Bucknell University.
  • Organic Solvents | Environment, Health and Safety. (n.d.). Cornell University EHS.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (1987). U.S. Environmental Protection Agency.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.